1,4,6-Trioxaspiro[4.4]nonane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
176-37-4 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
1,4,6-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C6H10O3/c1-2-6(7-3-1)8-4-5-9-6/h1-5H2 |
InChI Key |
WQWHDRISACGTCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(OC1)OCCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4,6 Trioxaspiro 4.4 Nonane and Its Derivatives
Classical Synthetic Routes
Traditional methods for synthesizing spiro orthoesters, including 1,4,6-Trioxaspiro[4.4]nonane, have historically relied on fundamental organic reactions. These routes, while foundational, often necessitate specific precursors and reaction conditions.
Epoxide-Lactone Coupling Reactions
The coupling of epoxides and lactones is a significant strategy for constructing the spiro orthoester core. This reaction typically involves the opening of both the epoxide and lactone rings to form the characteristic spirocyclic structure. A general approach involves reacting an ester with an alkylating agent, followed by treatment with an excess of an alkoxide to yield an ortho ester. google.com This intermediate can then be reacted with a vicinal diol to produce the spiro orthoester. google.com
A notable example is the reaction between an epoxide, such as 1,2-epoxy-7-octene (B1584060), and a lactone like ε-caprolactone. ubc.ca This reaction, when catalyzed, leads to the formation of the corresponding spiro orthoester. ubc.ca The process achieves quantitative conversion of both starting materials under specific catalytic conditions. ubc.ca
Condensation Reactions in Spiro Orthoester Synthesis
Condensation reactions are a cornerstone in the synthesis of spiro orthoesters. One method involves the reaction of a lactone with an alkylating agent and an alkoxide. google.com Another approach is the microwave-assisted tandem double condensation between isatins and 4-hydroxycoumarin, which, while leading to spirooxindoles, demonstrates the principle of forming spiro compounds through condensation. nih.gov More directly related to orthoesters, the oxidative dearomatization of phloretic esters can generate a bifunctional electrophilic spiroacetal oxo-carbenium ion. This intermediate subsequently undergoes a double nucleophilic addition by a diol, yielding a range of unique dispiro-orthoesters. rsc.org
Catalytic Innovations in this compound Production
Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, selectivity, and scope of this compound synthesis.
Lewis Acid Catalysis
Lewis acids have proven to be effective catalysts in the formation of spiro orthoesters. For instance, the Lewis acid antimony pentafluoride (SbF₅) has been used in the synthesis of spirobislactones. mdpi.com Cationic indium alkyl complexes also function as potent Lewis acid catalysts for these transformations. ubc.ca A specific example is the complex [(NNO)In(CH₂SiMe₃)(THF)][BArF], which effectively catalyzes the reaction of 1,2-epoxy-7-octene and ε-caprolactone to form the corresponding spiro-orthoester. ubc.ca This reaction proceeds to quantitative conversion within 24 hours at 60°C in benzene (B151609) with a catalyst loading of 2.5%. ubc.ca Gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid also provides an efficient route to substituted 2,7-dioxaspiro[4.4]nonane-1,6-diones under mild conditions. mdpi.com
Table 1: Lewis Acid Catalyzed Spiro Orthoester Synthesis
| Catalyst | Substrates | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| [(NNO)In(CH₂SiMe₃)(THF)][BArF] | 1,2-epoxy-7-octene and ε-caprolactone | Spiro-orthoester | Quantitative conversion at 60°C in 24h. | ubc.ca |
| JohnPhos Au(MeCN)SbF₆ | 2,2-bis(3-arylprop-2-yn1-yl)malonic acid | 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones | Quantitative yields under mild conditions. | mdpi.com |
| SbF₅ | Dimethyl diallylmalonate | Dimethyl spirobislactone | Generated in situ during a Pd-catalyzed cycloisomerization. | mdpi.com |
Rhodium(II)-Catalyzed Intramolecular C–H Insertions for Spirocyclic Orthoesters
Rhodium(II) catalysts are particularly effective in promoting intramolecular C-H insertion reactions to form cyclic structures. nih.gov In a unique transformation, a tetrahydropyranyl acetal (B89532) bearing a proximal phenyl diazoketone substituent undergoes Rh(II)-catalyzed C–H insertion. rsc.org Instead of the expected C-C bond formation, this reaction proceeds via an anomalous C–O bond-forming pathway to yield spirocyclic orthoesters. rsc.orgrsc.org Density functional theory calculations have shown that this process involves a hydride transfer to the rhodium carbene, creating a zwitterionic intermediate that favors C–O bond formation. rsc.org This method represents a powerful strategy for constructing complex spirocyclic systems. nih.gov
Ruthenium-Catalyzed Diazo Decomposition Routes
Ruthenium complexes are efficient catalysts for the decomposition of diazo compounds, leading to the formation of carbenes that can undergo further reactions. unige.ch Specifically, the combination of the salt [CpRu(CH3CN)3][BArF] and 1,10-phenanthroline (B135089) serves as an effective catalyst for the decomposition of α-diazo-β-ketoesters. unige.chnih.gov The resulting electrophilic metal carbenes react with the carbonyl group of lactones to form carbonyl ylides. unige.ch These intermediates then undergo an intramolecular ring closure to afford spiro orthoesters in moderate to good yields (up to 90%). unige.chnih.gov This method is noted for its mild reaction conditions and selectivity, although care must be taken during purification due to the acid sensitivity of the products. unige.ch
Table 2: Ruthenium-Catalyzed Spiro Orthoester Synthesis
| Catalyst System | Reactants | Intermediate | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| [CpRu(CH3CN)3][BArF] & 1,10-phenanthroline | α-diazo-β-ketoesters and lactones | Carbonyl ylide | Spiro orthoesters | Up to 90% | unige.chnih.gov |
Indium-Mediated Synthesis of Spiro Orthoesters
A significant advancement in the synthesis of spiro orthoesters, including the this compound framework, is the use of indium-based catalysts. Cationic indium complexes have proven effective in catalyzing the coupling reaction between epoxides and lactones to form functionalized spiro orthoesters. rsc.orgresearchgate.net This method is noted for its efficiency and selectivity.
Researchers have developed a rare cationic indium alkyl complex, [(NNO)In(CH₂SiMe₃)(THF)][BArF], which is highly active for this transformation. researchgate.net For instance, the reaction between 1,2-epoxy-7-octene and ε-caprolactone, catalyzed by this indium complex, achieves quantitative conversion of both starting materials within 24 hours at 60°C in benzene, using a catalyst loading of just 2.5%. researchgate.net This demonstrates the catalyst's high efficiency. The versatility of this method allows for the synthesis of various spiro orthoesters by using different lactone substrates. researchgate.net
The mechanism of this indium-catalyzed reaction has been investigated through computational and structure-function relationship studies, providing insight into the selective coupling process. researchgate.net The choice of indium catalyst is critical, as neutral indium complexes have been shown to be unreactive for the subsequent polymerization of the formed spiro orthoester. nih.gov This catalytic system is not only efficient for monomer synthesis but can also be used in a one-pot, temperature-triggered process where the spiro orthoester is formed at a lower temperature (e.g., 60°C) and then polymerized at a higher temperature (e.g., 110°C). nih.gov
Table 1: Examples of Indium-Catalyzed Spiro Orthoester Synthesis
| Epoxide | Lactone | Catalyst | Conditions | Product | Conversion | Reference |
|---|---|---|---|---|---|---|
| 1,2-Epoxy-7-octene | ε-Caprolactone | [(NNO)In(CH₂SiMe₃)(THF)][BArF] | Benzene, 60°C, 24h | 2-(Hex-5-en-1-yl)-1,4,6-trioxaspiro[4.6]undecane | Quantitative | rsc.orgresearchgate.net |
| Epoxides (various) | Lactones (various) | Cationic Indium Complex | 60°C | Spiro Orthoesters | High | rsc.org |
Elaboration of Functionalized this compound Derivatives
The functionalization of the this compound core is essential for tailoring its properties for specific applications, such as creating advanced polymer architectures. This is achieved by introducing a variety of substituents, including simple alkyl groups, reactive halogen atoms, and polymerizable side chains.
Alkyl and Aryloxymethyl Substitutions
Introducing alkyl groups onto the spiro orthoester framework is a common strategy to modify its chemical properties. One direct method involves the reaction of 2-(bromomethyl)-5-oxo-tetrahydrofuran with an appropriate 1,2-epoxyalkane, followed by dehydrobromination, to yield an alkyl-substituted methylene-1,4,6-trioxaspiro[4.4]nonane. For example, using 1,2-epoxyhexane (B74757) results in the formation of 2-butyl-7-methylene-1,4,6-trioxaspiro(4,4)nonane.
Another general approach involves the alkylation of esters or lactones with alkylating agents like trialkyloxonium salts to form an intermediate that is then reacted with a diol alkoxide to create the spiro orthoester structure. google.com While direct synthesis of aryloxymethyl-substituted 1,4,6-trioxaspiro[4.4]nonanes is not extensively documented, a relevant synthetic strategy involves the reaction of spiro-epoxides with phenols. This method has been used to produce 4-aryloxymethyl-substituted piperidinol derivatives, where the key step is the ring-opening of a spiro-oxirane by a phenoxide. researchgate.net This approach suggests a viable route for introducing aryloxymethyl groups onto spirocyclic systems.
Halogenated Derivatives for Further Functionalization
Halogenated spiro orthoesters are valuable intermediates as the halogen atom can be readily substituted to introduce other functional groups or can participate in various coupling reactions. The direct halogenation of the this compound ring is not a commonly reported method. Instead, a more prevalent strategy involves the use of halogenated precursors to construct the spirocyclic core.
For instance, synthetic routes to other spiro[4.4]nonane systems, such as 1-azaspiro[4.4]nonanes, utilize O-benzyl oxime ethers that contain a brominated or iodinated aromatic ring as starting materials. nih.gov These halogenated precursors undergo a domino radical bicyclization to form the spirocyclic product, demonstrating how a strategically placed halogen can facilitate complex ring formation. nih.gov Another example involves the final alkylation step in a spiro orthoester synthesis, where a phenolic spiro orthoester is reacted with a protected diol halide, again highlighting the use of a halogenated building block. google.com Furthermore, certain functionalized diazaspiro[4.4]nonane derivatives have been shown to undergo rearrangement in concentrated hydrohalic acids to yield halogenated fused heterocyclic systems. researchgate.net
Acrylate (B77674) and Other Polymerizable Side Chains
To create polymers, the this compound core can be functionalized with polymerizable groups like acrylates, methacrylates, or exocyclic methylene (B1212753) units. The synthesis of acrylate (ASOE) and methacrylate (B99206) (MASOE) derivatives containing a spiro orthoester moiety has been successfully carried out. google.com These monomers can then undergo polymerization through various mechanisms. During thermal polymerization with ionic initiators, the ring-opening of the spiro orthoester group proceeds effectively, although some unreacted carbon-carbon double bonds may remain. google.com When radical initiators are used, both vinyl polymerization and a minor degree of ring-opening occur. google.com A key advantage of these monomers is the low volume shrinkage observed during polymerization compared to conventional methacrylates. google.com
Another important class of polymerizable derivatives are the 7-methylene-1,4,6-trioxaspiro[4.4]nonanes. These compounds can be polymerized using free-radical initiators. The resulting polymer structure incorporates ester and ketone units into the main chain with a cyclic acetal as a side chain. For example, 2-butyl-7-methylene-1,4,6-trioxaspiro(4,4)nonane readily polymerizes and can also be copolymerized with monomers like acrylonitrile.
Table 2: Polymerizable this compound Derivatives
| Monomer Name | Polymerizable Group | Polymerization Initiator(s) | Key Finding | Reference |
|---|---|---|---|---|
| Acrylate Spiro Ortho Ester (ASOE) | Acrylate | Ionic (BSS, HPSS), Radical (BPO, AIBN) | Low volume shrinkage with ionic initiators. | google.com |
| Methacrylate Spiro Ortho Ester (MASOE) | Methacrylate | Ionic (BSS, HPSS), Radical (BPO, AIBN) | Forms plastic-like polymers; low shrinkage. | google.com |
Multi-functional Spiro Orthoester Monomers
The development of spiro orthoester monomers bearing multiple functional groups opens up possibilities for creating complex polymer architectures and materials with tailored properties. One approach to creating such monomers is through the synthesis of dispiro orthoesters. A method has been developed for the synthesis of dispiro orthoesters via a spiroacetal oxo-carbenium ion intermediate. rsc.org This process involves the oxidative dearomatization of phloretic esters to generate a bifunctional electrophile that reacts with a diol, yielding a range of diverse dispiro orthoesters. rsc.org
Functionality can also be incorporated through the synthesis of derivatives with multiple reactive groups. For example, while not a trioxaspiro nonane, the synthesis of 9-alkyl-8-methoxy-8-methyl-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles demonstrates the construction of a highly functionalized spiro[4.4] system containing alkyl, methoxy, and carbonitrile groups in addition to the core heterocycle. researchgate.net These varied functional groups provide multiple handles for further chemical modification or for influencing the final properties of a polymer.
Polymerization Behavior and Mechanisms of 1,4,6 Trioxaspiro 4.4 Nonane
Mechanistic Investigations of Ring-Opening Polymerization
Ring-opening polymerization (ROP) is the primary method for polymerizing 1,4,6-trioxaspiro[4.4]nonane. Both cationic and free-radical pathways have been explored, each offering distinct advantages and challenges in controlling the polymerization process and the final polymer structure.
Cationic Ring-Opening Polymerization (C-ROP) Pathways
Cationic ring-opening polymerization is a prominent method for polymerizing this compound and its analogues. This process is typically initiated by strong acids or electrophilic species that can activate the monomer for nucleophilic attack.
The cationic polymerization of spirocyclic monomers like this compound often exhibits characteristics of an equilibrium polymerization. This means that the propagation and depropagation reactions can occur simultaneously, and the final polymer yield and molecular weight are determined by the thermodynamic equilibrium between the monomer and the polymer. This equilibrium nature can be utilized to control the polymer structure. For instance, the copolymerization of this compound derivatives can be managed to produce copolymers with specific compositions and properties by carefully controlling the reaction conditions to favor the desired equilibrium state. acs.org
A key feature of the polymerization of spiro compounds is the possibility of either single or double ring-opening. In single ring-opening polymerization, only one of the rings in the spiro structure opens, leading to a polymer with cyclic units in the backbone or as pendant groups. In contrast, double ring-opening polymerization involves the opening of both rings, which can result in a linear polymer with a different repeating unit structure. This process is particularly advantageous for creating polymers that exhibit expansion in volume upon polymerization, a desirable property for applications requiring dimensional stability. nih.gov
The competition between single and double ring-opening is influenced by several factors, including the monomer structure, the type of initiator used, and the polymerization conditions. For certain spiro orthoesters, selective double ring-opening polymerization can be achieved to synthesize high-molecular-weight poly(ether-alt-ester)s. acs.org In the case of some methylene-substituted spiro compounds, double ring-opening is a key feature of their photoinitiated cationic polymerization. nih.gov
Temperature plays a crucial role in the cationic ring-opening polymerization of this compound and its derivatives, significantly influencing the regioselectivity and the potential for isomerization. The regioselectivity refers to the specific bond that is cleaved during the ring-opening process. Different temperatures can favor the cleavage of one bond over another, leading to different polymer microstructures.
For example, in the polymerization of related spiroorthoester intermediates, temperature can trigger an alternating copolymerization of epoxides and lactones. acs.org Furthermore, higher temperatures can sometimes lead to isomerization reactions, where the monomer or the propagating species rearranges to a more stable form before or during polymerization. This can result in a polymer with a different structure than what would be expected from a direct ring-opening process.
The cationic ring-opening polymerization of this compound is initiated by the addition of a cationic species, such as a proton or a Lewis acid, to one of the oxygen atoms in the monomer. This forms an oxonium ion, which is a highly reactive intermediate.
Initiation: The initiator (e.g., a Brønsted acid) protonates one of the ether oxygens of the this compound ring, creating a tertiary oxonium ion.
Propagation: The propagation step involves the nucleophilic attack of a monomer molecule on the activated, ring-opened propagating chain end. In the case of double ring-opening polymerization of a related monomer, 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane (MPN), a proposed mechanism suggests that an α-position attack is the predominant mode for the second ring opening. nih.gov This process regenerates the active species at the end of the growing polymer chain, allowing for the addition of more monomer units. The propagation can proceed through the opening of one or both rings, depending on the reaction conditions.
Free Radical Ring-Opening Polymerization (FR-ROP)
While cationic polymerization is more common for this compound itself, derivatives containing specific functional groups, such as a methylene (B1212753) group, can undergo free radical ring-opening polymerization (FR-ROP). cjps.orgresearchgate.net This mechanism offers an alternative route to producing polyesters and is particularly useful for copolymerization with common vinyl monomers.
In a typical FR-ROP of a methylene-substituted trioxaspiro nonane, a free radical initiator, such as di-tert-butyl peroxide, is used. researchgate.net The polymerization proceeds through the addition of a radical to the exocyclic double bond, followed by the opening of one of the rings. This ring-opening step is driven by the formation of a more stable radical and results in the incorporation of ester and ketone units into the polymer backbone. researchgate.net The structure of the resulting polymer is highly dependent on the position of substituents on the spiro ring system. cjps.org
For example, the polymerization of 2-butyl-7-methylene-1,4,6-trioxaspiro(4,4)nonane with a free radical initiator yields a polymer containing ester and ketone functionalities in the main chain and a cyclic acetal (B89532) as a side chain. researchgate.net
Below is a table summarizing the polymerization behavior of this compound and a related derivative.
| Monomer | Polymerization Type | Key Features | Resulting Polymer Structure |
| This compound derivatives | Cationic Ring-Opening Polymerization | Equilibrium polymerization, potential for single or double ring-opening. | Polyethers or poly(ether-alt-ester)s with cyclic units, depending on the extent of ring-opening. acs.org |
| 2-Butyl-7-methylene-1,4,6-trioxaspiro(4,4)nonane | Free Radical Ring-Opening Polymerization | Ring-opening occurs to form ester and ketone units. | Polymer with ester and ketone units in the backbone and a cyclic acetal side chain. researchgate.net |
Polymerization Kinetics and Control
The control and understanding of polymerization kinetics are paramount for tailoring the properties of the final polymer. For spiro orthoesters like this compound, cationic polymerization is a primary route for synthesis, with photoinitiation offering spatial and temporal control over the reaction.
Photoinitiated Cationic Polymerization Kinetics
The study of the photoinitiated cationic polymerization of spiro orthoesters provides critical insights into the reaction mechanism and rate. Detailed kinetic analyses have been performed on analogues such as 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane (MPN), with the kinetics monitored in real-time using Fourier-transform infrared spectroscopy (FT-IR). nih.govnih.gov These studies support a proposed mechanism involving a double ring-opening of the spiro compound. nih.gov
A key finding from these investigations is the confirmation of the reaction pathway through both computational modeling and spectroscopic analysis of the resulting polymers. nih.govnih.gov The mechanism suggests that an α-position attack is the predominant mode for the opening of the second ring during the cationic polymerization process. nih.govnih.gov Further validation of this proposed bi-molecular α-position attack mechanism comes from the correlation between experimentally observed and calculated activation energies. The apparent activation energy for the cationic polymerization of MPN was determined to be approximately 13.3 kcal/mol, which aligns closely with the calculated activation energy of 12.3 kcal/mol. nih.gov
Influence of Catalyst Systems and Co-initiators on Reaction Rate
The rate of polymerization for this compound and its derivatives is highly dependent on the chosen catalyst system and the presence of any co-initiators. The selection of the photoinitiator is critical for achieving efficient and controlled polymerization.
Different cationic photoinitiators exhibit varying levels of effectiveness. For instance, in the polymerization of the analogue MPN, several initiators were compared, demonstrating that the choice of initiator directly impacts the reaction kinetics. nih.gov
Table 1: Comparison of Cationic Photoinitiators for MPN Polymerization
| Photoinitiator | Solubility in MPN | Observed Polymerization Rate | Notes |
| Ferrocenium Salt (FeP) | - | Spontaneous polymerization occurred | Difficult to control, even in amber vials |
| Sulfonium (B1226848) Salt (SS) | Good | Very low | Inefficient for practical polymerization rates |
| Iodonium Salt (ISb) | Lower than SS | Fast but controlled | Selected as the optimal initiator for the study nih.gov |
Volume Change Dynamics During Polymerization of Spiro Orthoesters
One of the most significant and technologically valuable characteristics of spiro orthoesters is their ability to polymerize with near-zero volume shrinkage or even slight volume expansion. dtic.mil This behavior contrasts sharply with the significant volumetric shrinkage that accompanies the polymerization of most conventional monomers. researchgate.net
Mechanisms of Volume Expansion and Near-Zero Shrinkage
The fundamental reason for shrinkage in conventional polymerization is the conversion of monomer molecules from being separated by van der Waals distances to being linked by much shorter covalent bonds. researchgate.net Spiro orthoesters counteract this effect through a unique double ring-opening mechanism. researchgate.net For each new bond formed in the polymer backbone, two rings in the bicyclic monomer are opened. researchgate.net This process disrupts the dense atomic packing of the cyclic monomer to form a more open, linear polymer structure, which can offset the shrinkage. researchgate.netresearchgate.net
This phenomenon has been demonstrated to result in significant expansion. For example, a polymer derived from a substituted 1,4,6-trioxa-spiro-[4.4]-nonane exhibited a volume expansion of 2.09 ± 0.25%. researchgate.net The expansion in this specific case was attributed to a change in the stereochemistry at the C-2 and C-3 positions, converting from a cis configuration in the monomer to a trans configuration in the polymer. researchgate.net In the polymerization of another derivative, cis-TTN, volume expansion was attributed to two main factors: the formation of a polymer with a lower content of high-density segments and, more importantly, the creation of a more disordered, less dense, and higher volumetric state due to the specific ratio of trans and cis segments in the final polymer chain. consensus.app
Correlation Between Polymer Architecture and Volume Change
The final architecture of the polymer is directly correlated with the magnitude and direction of the volume change. The specific reaction conditions and choice of initiator can dictate the polymerization pathway, leading to different polymer structures and, consequently, different volumetric outcomes from the same monomer.
A clear example of this correlation is seen in the polymerization of a substituted 1,4,6-trioxa-spiro-[4.4]-nonane. researchgate.net When polymerized under conditions that favor the formation of a polymer with a trans configuration from a cis monomer, a volume expansion of +2.09% was observed. researchgate.net However, when the same monomer was polymerized using SnCl₄ as an initiator, which resulted in a different polymer structure, a significant volume shrinkage of -2.49% occurred. researchgate.net This demonstrates that the final spatial arrangement of the polymer chain—its architecture—is the determining factor in the material's volumetric change.
Table 2: Influence of Polymer Structure on Volume Change
| Monomer | Initiator/Conditions | Resulting Polymer Architecture | Volume Change (%) | Reference |
| Substituted 1,4,6-trioxa-spiro-[4.4]-nonane (I) | Photopolymerization | Predominantly trans configuration (II) | +2.09 ± 0.25 | researchgate.net |
| Substituted 1,4,6-trioxa-spiro-[4.4]-nonane (I) | SnCl₄ | Different structure (III) | -2.49 ± 0.13 | researchgate.net |
| cis-2,3-tetramethylene-1,4,6-trioxaspiro[4.4]nonane (cis-TTN) | Diphenyliodonium Salt (Photopolymerization) | Disordered mix of trans-OCB, cis-OCB, and CHO segments | Expansion | consensus.app |
| cis-2,3-tetramethylene-1,4,6-trioxaspiro[4.4]nonane (cis-TTN) | Lewis Acid (e.g., BF₃OEt₂) | Different polymer structure | Shrinkage | consensus.app |
Strategies in Copolymerization of this compound
Copolymerization strategies are employed to further tailor the properties of materials derived from this compound, combining its low-shrinkage characteristics with properties from other monomers.
One approach involves the direct copolymerization of spiro orthoester derivatives with conventional vinyl monomers. For example, 2-butyl-7-methylene-1,4,6-trioxaspiro(4,4)nonane has been shown to readily copolymerize with acrylonitrile, reportedly via a charge-transfer complex. researchgate.net However, this same derivative did not copolymerize well with styrene (B11656), highlighting that large differences in monomer reactivity can be a significant challenge in direct copolymerization. researchgate.net
A more sophisticated strategy involves a multi-step process to create crosslinked networks. In one such method, novel styrene monomers bearing a spiroorthoester group are first synthesized. researchgate.net These monomers then undergo radical polymerization to form styrene-based polymers with the spiroorthoester structures intact as pendant groups. researchgate.net In a subsequent step, a thermally latent cationic initiator is used to trigger the double ring-opening of the pendant spiro groups, causing the polymer chains to crosslink. researchgate.net This method allows for the creation of networks that exhibit little volume shrinkage or even slight expansion during the final curing stage. researchgate.net
Another strategy is the copolymerization with other cyclic monomers. Bifunctional spiro-orthoesters have been combined with epoxides in stereolithography (3D printing) applications to create pure aliphatic poly(ether–ester) networks. rsc.org This approach leverages the ring-opening of both monomer types to build the final crosslinked material. rsc.org
Copolymerization with Related Spiro Orthoesters
The copolymerization of this compound with other spiro orthoesters is a strategic approach to tailor the properties of the resulting polymers. By incorporating different spiro orthoester comonomers, it is possible to modulate characteristics such as the degree of expansion, the rate of polymerization, and the final properties of the polymer, including its glass transition temperature and mechanical strength.
Research has demonstrated the cationic copolymerization of various substituted 1,4,6-trioxaspiro[4.4]nonanes with other cyclic monomers. For instance, the copolymerization of 2-methyl-1,4,6-trioxaspiro[4.4]nonane with 1,4,6-trioxaspiro[4.6]undecane has been explored. acs.org These copolymerizations typically proceed via a cationic mechanism, often initiated by photoacid generators, which produce a strong acid upon UV irradiation. rsc.org The reactivity of the different spiro orthoester monomers can vary depending on the ring size and substituents, which influences the copolymer composition and microstructure. rsc.org
The primary advantage of copolymerizing different spiro orthoesters lies in the ability to fine-tune the volumetric expansion. While some spiro orthoesters exhibit significant expansion, others may only show low shrinkage. By combining these monomers, a formulation with a precise and predictable volume change during polymerization can be achieved. This is particularly crucial for applications requiring high precision and minimal internal stress, such as in dental fillings and electronic encapsulants.
Table 1: Copolymerization of Spiro Orthoesters
| Comonomer 1 | Comonomer 2 | Polymerization Type | Key Findings | Reference |
|---|---|---|---|---|
| 2-methyl-1,4,6-trioxaspiro[4.4]nonane | 1,4,6-trioxaspiro[4.6]undecane | Cationic | Investigated as a system utilizing equilibrium polymerization. | acs.org |
| Bifunctional spiro-orthoester | Monofunctional spiro-orthoester | Cationic Photopolymerization | Enabled 3D printing of pure poly(ether-ester) networks with high precision. | rsc.org |
| cis-2,3-Tetramethylene-1,4,6-trioxaspiro[4.4]nonane | - | Cationic Photopolymerization | Studied the influence of temperature on polymerization behavior. | rsc.org |
Integration with Epoxy Resins and Other Cyclic Ethers
One of the most significant applications of this compound and related spiro orthoesters is their integration into epoxy resin formulations. Epoxy resins are widely used as adhesives, coatings, and matrix materials for composites due to their excellent mechanical properties and chemical resistance. However, a major drawback of epoxy resins is their significant volume shrinkage during curing, which can lead to internal stresses, microcracking, and reduced performance. cnrs.fr
The incorporation of expanding monomers like this compound into epoxy formulations can effectively mitigate this shrinkage. wikipedia.orgresearchgate.net The spiro orthoester undergoes a cationic ring-opening polymerization concurrently with the curing of the epoxy resin. cnrs.frresearchgate.net This process is typically initiated by a cationic photoinitiator in UV-curable systems. cnrs.frtoagoseiamerica.com The expansion resulting from the double ring-opening of the spiro orthoester compensates for the contraction of the epoxy network, leading to a final product with significantly lower internal stress. cnrs.fr
Research has shown that the addition of even a small weight percentage of a spiro orthoester or a related spiro orthocarbonate can lead to a considerable reduction in shrinkage, and in some cases, can result in a net zero or even a slight expansion of the cured material. cnrs.frresearchgate.net For example, the addition of 10 wt% of an epoxy-functionalized spiroorthocarbonate to a dicycloaliphatic epoxy resin formulation resulted in volume expansion upon polymerization. cnrs.fr This not only improves the dimensional stability but can also enhance the fracture toughness and adhesive properties of the epoxy system. google.comelectronics.org
The copolymerization with other cyclic ethers, such as oxetanes, has also been investigated. Oxetanes are known to be highly reactive in cationic polymerization and can be used as reactive diluents to reduce the viscosity of epoxy formulations and accelerate the curing process. toagoseiamerica.com The combination of spiro orthoesters, epoxy resins, and other cyclic ethers allows for the development of advanced materials with a tailored balance of properties.
Table 2: Effects of Spiro Orthoester Addition on Epoxy Resin Properties
| Epoxy System | Spiro Additive | Additive Conc. (wt%) | Effect on Shrinkage | Key Improvement | Reference |
|---|---|---|---|---|---|
| Dicycloaliphatic epoxy resin | Epoxy functionalized spiroorthocarbonate | 10 | Expansion on volume | Shrinkage reduction, network flexibilization | cnrs.frresearchgate.net |
| Generic epoxy resin | Expanding monomers (general) | Not specified | Counteracts shrinking | Reduced internal stress, improved durability | wikipedia.org |
| Epoxy resin | Bicycloorthoester | Not specified | Shrinkage reduction, potential expansion | Acts as a low shrinkage additive | cnrs.fr |
Copolymerization with Vinyl Monomers for Hybrid Systems
The creation of hybrid polymer systems through the copolymerization of this compound with vinyl monomers represents an innovative approach to combine the desirable properties of both monomer classes. Vinyl polymers, such as those derived from acrylates and styrenes, are valued for their versatility and wide range of applications. However, they are formed via chain-growth polymerization, which is associated with significant volume shrinkage. semanticscholar.orgdigitellinc.com
The copolymerization of spiro orthoesters with vinyl monomers can proceed through a hybrid mechanism, often involving both cationic and free-radical polymerization pathways. nih.gov For instance, certain spiro orthoesters containing an exocyclic double bond, such as 2-methylene-1,4,6-trioxaspiro[4.4]nonane, can undergo free-radical ring-opening polymerization. researchgate.net This allows for their incorporation into vinyl polymer chains, introducing ester linkages into the polymer backbone which can impart degradability to the otherwise non-degradable vinyl polymer. semanticscholar.orgrsc.org
Studies have shown the copolymerization of unsaturated spiro ortho esters with various vinyl monomers like styrene, methyl methacrylate (B99206), and acrylonitrile. researchgate.net The reactivity ratios of the comonomers play a crucial role in the final copolymer composition and structure. In some cases, the large difference in reactivity between the spiro orthoester and the vinyl monomer can pose a challenge, potentially leading to block-like structures or incomplete incorporation of the spiro monomer. researchgate.net
A key advantage of these hybrid systems is the potential to create materials with a unique combination of properties. For example, the incorporation of spiro orthoesters can reduce the polymerization shrinkage of vinyl-based resins, which is highly beneficial in applications like dental composites and coatings. nih.gov Furthermore, the introduction of labile ester groups into the backbone of vinyl polymers through radical ring-opening polymerization of spiro monomers offers a pathway to develop degradable vinyl-based materials for biomedical applications. semanticscholar.orgdigitellinc.com
Table 3: Copolymerization of Spiro Monomers with Vinyl Monomers
| Spiro Monomer | Vinyl Comonomer | Polymerization Type | Resulting Polymer Characteristics | Reference |
|---|---|---|---|---|
| 2-Butyl-7-methylene-1,4,6-trioxaspiro(4,4)nonane | Acrylonitrile | Free Radical | Readily copolymerized, introduced ester and ketone units in the backbone. | researchgate.net |
| 2-Butyl-7-methylene-1,4,6-trioxaspiro(4,4)nonane | Styrene | Free Radical | Did not copolymerize well. | researchgate.net |
| Dimethylene tetraoxaspiro undecane (B72203) (DMTOSU) | Methyl methacrylate (MMA) | Free-Radical/Cationic Hybrid | Reduced polymerization shrinkage in denture base resin. | nih.gov |
| 2-Methylene-7-phenyl-1,4,6,9-tetraoxa-spiro[4.4]nonane | - | Cationic/Free Radical | Free-radical promoted cationic polymerization increased the polymerization rate. | nih.gov |
Advanced Characterization Techniques for 1,4,6 Trioxaspiro 4.4 Nonane and Resulting Polymeric Materials
Spectroscopic Elucidation of Molecular Structures
Spectroscopic techniques are indispensable for confirming the synthesis of 1,4,6-Trioxaspiro[4.4]nonane and for determining the structure of the resulting polymers. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of its spirocyclic structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons of the two five-membered rings. The protons on the carbons adjacent to the oxygen atoms will be deshielded and appear at a lower field.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon environments within the molecule. The spiro carbon, being bonded to four oxygen atoms (in the orthoester linkage), would have a characteristic chemical shift at a very low field. The other carbons in the rings would appear at chemical shifts typical for ethers and alkanes.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, confirming the ring structures and the spiro linkage.
A representative, though generalized, set of expected NMR data for the parent compound is presented below.
| ¹H NMR (Expected) | ¹³C NMR (Expected) |
| Chemical Shift (ppm) | Proton Assignment |
| ~ 4.0 - 4.5 | -O-CH₂-CH₂-O- |
| ~ 3.8 - 4.2 | -O-CH₂-C- |
| ~ 1.8 - 2.2 | -C-CH₂-CH₂-C- |
| Expected chemical shifts are based on general principles and data from related structures. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the absence of a carbonyl (C=O) stretch, which would be present in its lactone precursor, and the presence of strong C-O stretching vibrations characteristic of the ether and acetal (B89532) groups. researchgate.net
Upon polymerization, which involves the ring-opening of one of the dioxolane rings, an ester functional group is formed in the polymer backbone. This transformation is readily monitored by IR spectroscopy through the appearance of a strong carbonyl absorption band.
| Functional Group | Characteristic IR Absorption (cm⁻¹) * | Monomer/Polymer |
| C-O (ether/acetal) | 1000 - 1250 (strong, multiple bands) | Monomer & Polymer |
| C=O (ester) | ~ 1735 (strong) | Polymer |
| C-H (alkane) | 2850 - 3000 | Monomer & Polymer |
| Approximate absorption ranges. |
Mass Spectrometry (e.g., MALDI-TOF, ESI-TOF)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. For this compound, techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry can be used to determine its exact molecular weight, confirming its elemental composition. rsc.org The fragmentation pattern in the mass spectrum would provide further structural information, with initial fragmentation likely involving the cleavage of the spirocyclic rings.
For the resulting polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a valuable tool for determining the absolute molecular weight of the polymer chains and identifying the end-group structures.
Chromatographic Analysis of Polymer Molecular Weight and Distribution
Chromatographic techniques are essential for characterizing the polymers produced from this compound, providing information on their molecular weight, molecular weight distribution, and the extent of the polymerization reaction.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and polydispersity index (PDI) of the polymers formed from this compound. researchgate.net This technique separates polymer chains based on their hydrodynamic volume in solution.
The analysis of poly(this compound) by GPC would yield the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A typical GPC analysis would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with a porous gel.
| Parameter | Description | Significance |
| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like colligative properties. |
| Mw (Weight-Average Molecular Weight) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. | Correlates with properties like strength and viscosity. |
| PDI (Polydispersity Index) | The ratio of Mw to Mn (Mw/Mn). | A measure of the uniformity of the polymer chains. A value of 1.0 indicates a monodisperse sample. |
High-Performance Liquid Chromatography (HPLC) for Monomer Conversion
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique that can be used to monitor the progress of the polymerization reaction. rsc.org By separating the monomer from the polymer, HPLC can be used to quantify the amount of unreacted this compound at different time points during the polymerization. This allows for the calculation of the monomer conversion and provides insights into the reaction kinetics. A reversed-phase HPLC method would typically be employed for this purpose.
Thermal and Other Analytical Methods
Thermal and other advanced analytical methods provide critical data on the polymerization process and the final properties of the material. These techniques are instrumental in tailoring the polymer for specific applications.
Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for investigating the kinetics of photopolymerization reactions. It measures the heat flow associated with the curing process when the monomer is exposed to UV light, providing real-time information on the reaction rate and conversion.
In the context of spiro monomers like this compound, Photo-DSC is particularly valuable for studying cationic ring-opening photopolymerization. For instance, studies on the photoinitiated cationic polymerization of similar spiro orthoesters, such as 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane, have utilized real-time FT-IR, a complementary technique to Photo-DSC, to monitor the disappearance of monomer peaks and the appearance of polymer peaks. nih.gov Such studies reveal the influence of photoinitiator type and concentration, light intensity, and temperature on the polymerization kinetics.
A typical Photo-DSC experiment for a system analogous to this compound would involve mixing the monomer with a suitable cationic photoinitiator, such as a diaryliodonium salt. The sample would then be placed in the DSC cell and irradiated with UV light of a specific wavelength and intensity. The resulting exotherm, plotted as heat flow versus time, provides key kinetic parameters.
Table 1: Hypothetical Photo-DSC Data for the Photopolymerization of a Spiro Orthoester
| Parameter | Value |
| Light Intensity (mW/cm²) | 50 |
| Peak Exotherm Time (s) | 15 |
| Enthalpy of Polymerization (J/g) | 350 |
| Monomer Conversion (%) | >95 |
This table is illustrative and based on typical values for related spiro orthoester polymerizations.
The data from Photo-DSC can be used to optimize curing conditions, such as light exposure time and intensity, to achieve desired material properties. Furthermore, by conducting experiments under different atmospheric conditions, the effect of oxygen inhibition on the polymerization can be quantified.
The ring-opening polymerization of this compound is expected to yield poly(ether-ester)s. The rheological properties of these polymer networks are critical for understanding their processing behavior and end-use performance, especially in applications like coatings, adhesives, and 3D printing. Rheological studies typically involve measuring the viscoelastic properties of the material, such as the storage modulus (G'), loss modulus (G''), and complex viscosity (η*), as a function of temperature, frequency, or strain.
The development of crosslinked polymer particles from the ring-opening polymerization of lactones, which also form polyesters, demonstrates the importance of controlling polymerization kinetics to achieve desired mechanical properties. illinois.edu Rheological measurements on the final crosslinked materials would reveal their solid-like or liquid-like behavior under different conditions.
Table 2: Expected Rheological Properties of a Poly(ether-ester) Network
| Property | Description | Expected Trend |
| Storage Modulus (G') | Represents the elastic response of the material. | High in the glassy state, decreases through the glass transition, and plateaus in the rubbery region. |
| Loss Modulus (G'') | Represents the viscous response of the material. | Shows a peak at the glass transition temperature. |
| Tan Delta (G''/G') | Damping factor, indicates the degree of energy dissipation. | Exhibits a maximum at the glass transition temperature. |
This table outlines the general expected behavior for a crosslinked amorphous polymer network.
The stereochemistry of the polymer formed from the ring-opening polymerization of this compound is a key factor determining its macroscopic properties, such as crystallinity, melting point, and mechanical strength. The spiro center of the monomer is a chiral center, and the ring-opening process can proceed with different levels of stereocontrol, leading to polymers with varying tacticity (isotactic, syndiotactic, or atactic).
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereostructure of these polymers. High-resolution ¹H and ¹³C NMR analyses of the polymer can provide detailed information about the sequence of stereoisomers along the polymer chain. For instance, in the cationic ring-opening polymerization of bicyclic acetals, NMR has been instrumental in elucidating the configuration of the resulting polymer and the mechanism of polymerization. acs.org Similarly, studies on the polymerization of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane have used NMR to confirm the proposed double ring-opening mechanism and the structure of the resulting polymer. nih.gov
Computational studies, often in conjunction with experimental data, can also provide insights into the preferred stereochemical pathways of the polymerization. rsc.org For example, in the polymerization of cis-2,3-tetramethylene-1,4,6-trioxaspiro[4.4]nonane, the structure of the resulting polymer, consisting of different isomeric segments, was identified, and the reaction mechanism was deduced. consensus.app
Table 3: NMR Chemical Shifts for Hypothetical Poly(ether-ester) from this compound
| Polymer Backbone Unit | ¹H NMR Chemical Shift (ppm) (Hypothetical) | ¹³C NMR Chemical Shift (ppm) (Hypothetical) |
| Methylene (ether) | 3.5 - 3.8 | 65 - 70 |
| Methine (ester) | 4.8 - 5.2 | 70 - 75 |
| Carbonyl (ester) | - | 170 - 175 |
This table presents hypothetical NMR shift ranges based on typical values for poly(ether-ester)s. The actual values would depend on the specific stereochemistry and solvent.
Theoretical and Computational Chemistry Applied to 1,4,6 Trioxaspiro 4.4 Nonane Systems
Quantum Chemical Investigations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
No published studies employing Density Functional Theory (DFT) or other quantum chemical methods to specifically investigate the electronic structure and reactivity of 1,4,6-Trioxaspiro[4.4]nonane were found. Consequently, data regarding its frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, or theoretical reactivity indices are not available.
Molecular Modeling for Conformational Analysis and Steric Energy
There is no available research in the public domain that details the use of molecular modeling techniques for the conformational analysis of this compound. As a result, information on its preferred conformations, energy barriers to ring-flipping, or calculated steric energy values could not be located.
Predictive Models for Monomer Reactivity and Polymer Properties
No predictive models detailing the reactivity of the this compound monomer or the properties of its corresponding polymer have been developed and published. Such models would typically rely on quantitative structure-property relationship (QSPR) studies, which have not been performed for this compound.
Applications and Material Science Contributions of 1,4,6 Trioxaspiro 4.4 Nonane Derived Polymers
Anti-Shrinkage Additives and Expandable Monomers in Polymer Formulations
A significant challenge in polymerization is the volume reduction that occurs as monomers convert into a denser polymer network. This shrinkage can lead to internal stress, microcracks, and dimensional inaccuracy in the final product. Spiro orthoesters (SOEs), including derivatives of 1,4,6-trioxaspiro[4.4]nonane, are a class of "expanding monomers" that counteract this effect. mdpi.com Their unique double ring-opening mechanism during polymerization can lead to a net zero volume change or even a slight volume expansion.
The photopolymerization of cis-2,3-tetramethylene-1,4,6-trioxaspiro[4.4]nonane, for instance, when initiated by a specific cationic photoinitiator, resulted in a volumetric expansion of 2.1%. mdpi.com In contrast, its thermally initiated polymerization led to a volumetric shrinkage of 2.5%, highlighting the influence of the initiation method on the final volume. mdpi.com Copolymerization of SOEs with conventional monomers is a practical strategy to mitigate shrinkage in widely used resin systems. For example, the copolymerization of 2-phenoxymethyl-1,4,6-trioxaspiro[4.4]nonane with bisphenol A diglycidylether (DGEBA), a common epoxy resin, has been shown to significantly reduce shrinkage. mdpi.com Under microwave-assisted curing conditions, which accelerated the reaction rate, the shrinkage was lowered to a range of -1.1 to -1.6 vol. %. mdpi.com
The following table summarizes the volumetric changes observed in polymerizations involving this compound derivatives.
| Monomer/Comonomer System | Initiator/Condition | Volumetric Change (%) |
| cis-2,3-tetramethylene-1,4,6-trioxaspiro[4.4]nonane | Cationic Photopolymerization (PDAC initiator) | +2.1 |
| cis-2,3-tetramethylene-1,4,6-trioxaspiro[4.4]nonane | Thermal Polymerization (SnCl₄ initiator) | -2.5 |
| 2-phenoxymethyl-1,4,6-trioxaspiro[4.4]nonane + DGEBA | Microwave-assisted Cationic Polymerization (La(OTf)₃) | -1.1 to -1.6 |
| 2-((allyloxy)methy)-1,4,6-trioxospiro[4.4]nonane (50 wt. %) + Thiol-ene resin | Digital Light Processing 3D Printing | 39% reduction |
| 2-phenoxymethyl-1,4,6-trioxa-spiro[4.6]undecane (PSOE) + 3-ethyl-3-phenoxymethyl oxetane (B1205548) (EPOX) (Molar ratio variation from 100:0 to 0:100) | Thermal Polymerization (Benzyl sulfonium (B1226848) salt) | +3.21 to -3.88 |
Data sourced from MDPI. mdpi.com
The integration of expandable monomers like this compound derivatives is crucial for creating dimensionally stable composites and resins. nih.gov Dimensional stability is paramount in high-precision applications such as aerospace components, electronic encapsulants, and advanced coatings, where any deviation from specified dimensions can lead to component failure. By compensating for the intrinsic shrinkage of the polymer matrix, these spiro compounds minimize internal stresses at the interface between the polymer and reinforcing fillers (e.g., glass or carbon fibers), leading to composites with improved mechanical integrity and longevity. The efficient photopolymerization of these monomers is particularly important for applications demanding dimensional stability. nih.gov
Polymerization shrinkage is a major cause of failure in dental restorations, leading to microleakage, secondary caries, and post-operative sensitivity. mdpi.comresearchgate.net The use of spiro orthocarbonates in dental composites offers a promising solution to this problem. researchgate.net By incorporating monomers that expand upon polymerization, it is possible to formulate dental resins with significantly reduced shrinkage. researchgate.net Research has demonstrated that dental composites containing spiro orthocarbonates can exhibit a decrease in volumetric shrinkage of approximately 45%. researchgate.net While the direct application of this compound in commercial dental products is not widely documented, the principle of using its derivatives as anti-shrinkage additives is highly relevant. mdpi.com The development of light-curable nanocomposites with low shrinkage is a key area of research in restorative dentistry. mdpi.com
Advanced Manufacturing Technologies
The unique properties of this compound-based polymers make them suitable for advanced manufacturing processes where precision and material performance are critical.
Stereolithography (SLA) is a 3D printing technology that builds objects layer-by-layer by selectively curing a liquid photopolymer resin with a UV laser. nih.govpostprocess.com A key challenge in SLA is the shrinkage of the resin during photopolymerization, which can cause warping and loss of accuracy in the printed part. researchgate.net The incorporation of anti-shrinkage additives is therefore highly beneficial.
Research has shown the successful use of spiro orthoesters as anti-shrinkage additives in 3D-printable thiol-ene resins. mdpi.com Formulations containing 50 wt. % of 2-((allyloxy)methy)-1,4,6-trioxospiro[4.4]nonane were 3D-printed with high resolution (50 μm) using digital light processing (DLP), a variant of SLA. mdpi.comnih.gov The inclusion of the spiro monomer resulted in a 39% reduction in shrinkage compared to the resin without the additive. mdpi.com This demonstrates the potential of this compound derivatives to enable the fabrication of highly accurate and complex 3D structures. mdpi.com
Functional Polymer Design and Enhanced Material Properties
Beyond shrinkage control, the incorporation of this compound derivatives can be used to impart specific functionalities and enhance the properties of polymers. A notable example is the development of high-κ dielectrics. In the aforementioned 3D-printed thiol-ene/SOE networks, the cured materials exhibited high dielectric permittivities (as high as 10⁴), a valuable property for applications in electronics, such as capacitors and energy storage devices. mdpi.com This indicates that the unique chemical structure of the spiro-containing polymer network contributes to desirable electrical properties, opening avenues for the design of functional polymers for advanced electronic applications.
Flame Retardant Poly(ether-ester)s via Heteroatom Incorporation
The development of effective and environmentally benign flame retardants is a critical area of research in polymer science. One promising strategy involves the incorporation of heteroatoms, such as phosphorus, into the polymer backbone. While direct studies on the flame retardant properties of polymers from this compound are not extensively documented, the synthesis of poly(ether-ester)s from its derivatives opens up the possibility of creating inherently flame-retardant materials through copolymerization with phosphorus-containing monomers.
Research has shown that derivatives of this compound, such as 2-methyl-7-methylene-1,4,6-trioxaspiro[4.4]nonane, can undergo free radical ring-opening polymerization. cjps.org This process results in a polymer with a poly(ether-ester) backbone and a cyclic acetal (B89532) side group. cjps.org To impart flame retardancy, a phosphorus-containing comonomer could be introduced during polymerization.
A potential synthetic approach could involve the reaction of a phosphorus-containing diol with a suitable precursor to form a spiroacetal monomer that also contains phosphorus. This monomer could then be copolymerized with a derivative of this compound. The resulting copolymer would have phosphorus atoms integrated into its structure, which are known to promote char formation and act as a thermal barrier during combustion, thus reducing flammability.
The effectiveness of phosphorus-based flame retardants in polyesters is well-established. mdpi.comresearchgate.net They can act in both the condensed phase (by promoting char formation) and the gas phase (by releasing radical scavengers). The incorporation of phosphorus into the polymer chain, as opposed to using it as an additive, can prevent leaching and ensure permanent flame retardancy.
Table 1: Potential Phosphorus-Containing Comonomers for Flame Retardant Poly(ether-ester)s
| Comonomer Structure | Potential Flame Retardant Mechanism |
| Spiroacetal with pendant phosphonate (B1237965) group | Condensed and gas phase action |
| Linear phosphorus-containing diol | Integration into the polymer backbone |
Photosensitive Polyimides with Integrated Polymerizable Groups
Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. Photosensitive polyimides (PSPIs) are particularly valuable in the microelectronics industry for applications such as insulation layers and packaging materials, as they allow for direct photopatterning, simplifying manufacturing processes. The incorporation of spiroacetal units into the polyimide backbone is a novel approach to developing new PSPIs.
While the direct use of this compound in PSPIs is not widely reported, the synthesis of polyimides from spiroacetal-containing diamines has been demonstrated as a viable route to creating polymers with unique properties. nih.gov A plausible synthetic pathway to a diamine derivative of this compound could involve a multi-step synthesis starting from the spiroacetal core. This diamine could then be reacted with a dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to form a poly(amic acid) precursor, which is then chemically or thermally imidized to the final polyimide.
The introduction of the bulky, non-planar spiroacetal unit into the polyimide chain can disrupt chain packing, leading to increased solubility and potentially influencing the photosensitive properties. The cyclic acetal groups themselves could also serve as sites for further functionalization with photo-crosslinkable moieties. For instance, the attachment of groups like acrylates or methacrylates to the polymer side chain would render the polyimide photo-crosslinkable upon exposure to UV radiation, a key feature for negative-tone PSPIs. rsc.org
Table 2: Key Properties of Spirobichroman-Based Polyimides for Gas Separation Membranes
| Polymer | Fractional Free Volume (FFV) | CO₂ Permeability (Barrer) |
| 6FDA-FH | 0.185 | 135 |
| 6FDA-DH | 0.198 | 230 |
| 6FDA-MH | 0.205 | 315 |
This table, based on research on spirobichroman-based polyimides, illustrates how the introduction of spiro centers can influence the fractional free volume and gas permeability of polyimides, properties that are also relevant to the design of advanced photosensitive polyimides. nih.gov
Elastomeric Materials with Controlled Volume Change
Elastomers are polymers that exhibit viscoelasticity, allowing for large, reversible deformations. The development of "smart" elastomers that can change their volume in a controlled manner in response to external stimuli is a growing area of interest for applications in sensors, actuators, and soft robotics. The incorporation of bulky, cyclic side groups, such as those derived from the ring-opening polymerization of this compound derivatives, offers a potential strategy to influence the free volume and swelling behavior of elastomers.
The polymerization of monomers like 2-butyl-7-methylene-1,4,6-trioxaspiro(4,4)nonane results in a polymer with cyclic acetal units pendant to the main chain. researchgate.net In an elastomeric matrix, these bulky side groups would increase the fractional free volume of the material. This increased free volume could facilitate the absorption of solvents or other small molecules, leading to a significant change in volume.
The volume change could potentially be controlled by designing the polymer to respond to specific stimuli. For example, if the cyclic acetal side chains could be cleaved under certain conditions (e.g., a change in pH), this would alter the polymer's polarity and free volume, leading to a controlled swelling or de-swelling behavior. While direct research on controlled volume change in elastomers derived from this compound is limited, the fundamental principles of polymer physics suggest that the unique architecture of these polymers could be exploited for such applications. Studies on cyclic polymers have shown that their topology significantly affects their physical properties, including their intrinsic viscosity and entanglement behavior, which are related to their free volume. researchgate.net
Emerging Research Avenues and Future Perspectives for 1,4,6 Trioxaspiro 4.4 Nonane
Novel Catalytic Systems for Controlled Polymerization
The ability to control the polymerization of 1,4,6-Trioxaspiro[4.4]nonane and its derivatives is crucial for tailoring the microstructure and properties of the resulting polymers. Traditional cationic polymerization often lacks the desired level of control. Consequently, researchers are actively exploring novel catalytic systems to achieve controlled/living polymerization, enabling the synthesis of well-defined polymer architectures with predictable molecular weights and low polydispersity.
One significant advancement is the development of controlled radical double ring-opening polymerization. For instance, the polymerization of 2-methylene-1,4,6-trioxaspiro[4.4]nonane has been successfully controlled using a system comprising tert-butyl perbenzoate as an initiator in the presence of the 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) free radical. researchgate.net This approach leads to polymers with significantly lower polydispersity compared to those obtained through conventional radical polymerization. A linear relationship between the molecular weight and monomer conversion has been observed, which is a hallmark of a controlled polymerization process. researchgate.net
Beyond radical systems, organocatalysis is emerging as a powerful tool for the ring-opening polymerization of various cyclic monomers, offering a metal-free and often more sustainable alternative. d-nb.inforsc.orgrsc.org Guanidine-based catalysts, for example, have demonstrated excellent performance in the controlled/living ring-opening polymerization of cyclotrisiloxanes, a process that shares mechanistic similarities with spiro orthoester polymerization. rsc.orgrsc.org The exploration of such organocatalytic systems for this compound could unlock new possibilities for the synthesis of highly defined and functional polymers.
Furthermore, cationic catalysts continue to be refined for better control. Tetraphenylphosphonium halides have been identified as effective catalysts for the double ring-opening addition reaction of spiro orthoesters with acid chlorides, enabling polymerization to occur even at room temperature with negligible shrinkage. researchgate.net
| Catalytic System | Monomer Derivative | Key Features |
| tert-butyl perbenzoate / TEMPO | 2-methylene-1,4,6-trioxaspiro[4.4]nonane | Controlled radical polymerization, low polydispersity, linear increase in molecular weight with conversion. researchgate.net |
| Tetraphenylphosphonium halides | Spiro orthoesters | Cationic polymerization at room temperature, negligible shrinkage. researchgate.net |
| Guanidine-based organocatalysts | Cyclotrisiloxanes (analogous) | Controlled/living ring-opening polymerization, metal-free. rsc.orgrsc.org |
Synthesis of Bio-based and Sustainable Spiro Orthoesters
The increasing demand for environmentally friendly materials has spurred research into the synthesis of monomers from renewable resources. The development of bio-based and sustainable routes to this compound and related spiro orthoesters is a critical step towards reducing the environmental footprint of the resulting polymers.
Bio-based monomers for ring-opening polymerization are being actively investigated, with feedstocks such as sugars, terpenes, and fatty acids serving as attractive starting points. mdpi.com These renewable resources can be chemically transformed into functional cyclic monomers, including lactones and epoxides, which are the precursors for spiro orthoester synthesis. The principles of green chemistry, such as atom economy and the use of non-toxic reagents and solvents, are central to these synthetic strategies. semanticscholar.org
For example, the synthesis of spiro orthoesters can be achieved through the reaction of a lactone and an epoxide. The development of efficient and green methods for producing these precursors from biomass is a key research focus. Microbial fermentation is a promising route for the production of bio-based chemicals that can serve as building blocks for monomers. nih.gov
The overarching goal is to establish a circular economy for these polymers, where they are derived from renewable resources and can be chemically recycled back to their constituent monomers. This approach aligns with the principles of sustainable development and is a major driver for future research in this area. morressier.com
Advanced Characterization of Complex Polymer Architectures
As synthetic methods for the controlled polymerization of this compound advance, so does the need for sophisticated analytical techniques to characterize the resulting complex polymer architectures. Understanding the molecular weight, molecular weight distribution, composition, and topology of these polymers is essential for establishing structure-property relationships.
Standard techniques such as Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), are routinely used to determine the molecular weight and polydispersity of polymers derived from spiro orthoesters. Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for elucidating the chemical structure of the polymer backbone and end groups. researchgate.netresearchgate.net For copolymers, quantitative 13C NMR can provide detailed information about sequence distributions. researchgate.net
For more complex architectures, such as star-shaped or branched polymers, advanced techniques are required. Mass spectrometry (MS), particularly with soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), has become a powerful method for the detailed structural characterization of polymers. nih.govnih.gov High-resolution Fourier Transform Mass Spectrometry (FTMS) and tandem mass spectrometry (MSn) can provide insights into the monomer sequence and branching in copolymers. nih.gov
The table below summarizes key characterization techniques and the information they provide for polymers derived from this compound.
| Characterization Technique | Information Obtained |
| Size Exclusion Chromatography (SEC/GPC) | Molecular weight (Mn, Mw), Polydispersity Index (PDI). researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure, end-group analysis, copolymer composition, sequence distribution. researchgate.netresearchgate.net |
| Mass Spectrometry (MALDI, ESI, FTMS) | Molecular weight distribution, end-group composition, monomer sequencing, polymer architecture. nih.govnih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups and polymer structure. nih.gov |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm). |
| Thermogravimetric Analysis (TGA) | Thermal stability and degradation profile. rsc.org |
Expanding Applications in Biomedical and High-Performance Engineering Fields
The unique properties of polymers derived from this compound, particularly their low polymerization shrinkage and biocompatibility, make them highly attractive for a range of advanced applications in both the biomedical and high-performance engineering sectors.
In the biomedical field, poly(ortho esters) are being extensively investigated for drug delivery applications. google.com Their biodegradable nature allows for the controlled release of therapeutic agents as the polymer matrix erodes. nih.gov These polymers can be formulated into various drug delivery systems, including microparticles, nanoparticles, and injectable gels. nih.govnih.govmdpi.com The ability to tailor the degradation rate by incorporating different diols into the polymer backbone provides a means to control the drug release profile. nih.gov
The low shrinkage or expanding nature of spiro orthoester polymerization is particularly beneficial for dental resin composites, as it can reduce the internal stresses that lead to premature failure of dental restorations. nih.gov This property also makes them suitable for precision molding applications where high dimensional accuracy is required. researchgate.net
In high-performance engineering, spiro orthoesters are used as additives in thermosetting resins, such as epoxy resins, to mitigate volume shrinkage during curing. patsnap.comgoogle.com This reduction in shrinkage improves the mechanical properties of the final composite material, including its tensile and shear strength, and reduces the likelihood of microcrack formation. patsnap.com This makes them valuable for applications in aerospace, automotive, and electronics where high-strength, lightweight, and durable materials are essential. google.comugent.becf-composites.toray
Integration of Machine Learning and Artificial Intelligence in Design and Discovery
The design and discovery of new monomers and catalysts can be a time-consuming and resource-intensive process. The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to accelerate this process for this compound and related spiro orthoesters.
ML algorithms can be trained on existing experimental data to build predictive models for various properties. For instance, ML models can be developed to predict the catalytic activity and selectivity of different catalyst systems for the polymerization of spiro orthoesters. nsf.govmdpi.comrsc.orgcetjournal.it This can help in the rational design of new, more efficient catalysts.
Furthermore, AI can be employed in the de novo design of novel spiro orthoester monomers with specific desired properties. By learning the relationships between chemical structure and material properties, generative models can propose new monomer structures that are predicted to have, for example, enhanced thermal stability, specific degradation rates, or improved mechanical performance.
The application of ML in polymer science is a rapidly growing field, with the potential to significantly impact the development of sustainable polymers. By leveraging large datasets and advanced algorithms, researchers can more efficiently explore the vast chemical space of spiro orthoesters and their corresponding polymers, leading to the faster discovery of materials with tailored functionalities. nsf.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
